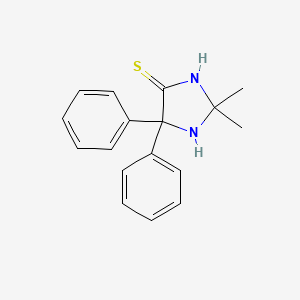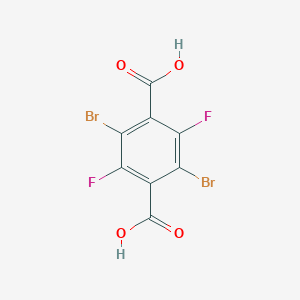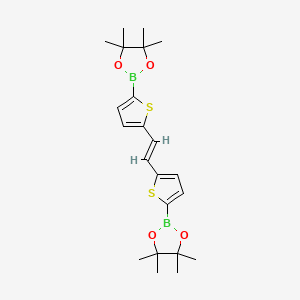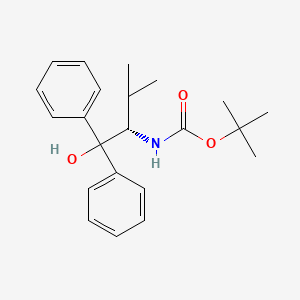
tert-Butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate is a compound that features a tert-butyl carbamate group attached to a chiral center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate typically involves the protection of an amino group using tert-butyl carbamate. This can be achieved through the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions are generally mild, and the process can be conducted under both aqueous and anhydrous conditions .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be synthesized through the palladium-catalyzed reaction of tert-butyl carbamate with various aryl halides in the presence of cesium carbonate as a base . This method is efficient and scalable, making it suitable for industrial applications.
化学反応の分析
Types of Reactions
tert-Butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Bases: Triethylamine, cesium carbonate
Catalysts: Palladium, copper
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
tert-Butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate has several scientific research applications:
作用機序
The mechanism of action of tert-butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate involves the formation of a carbamate group, which can interact with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound . The carbamate group can undergo hydrolysis to release the active amine, which can then participate in further chemical reactions .
類似化合物との比較
Similar Compounds
Similar compounds include:
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (2-aminophenyl)carbamate: Another carbamate used in organic synthesis.
Uniqueness
tert-Butyl (S)-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate is unique due to its chiral center and the presence of both hydroxy and diphenyl groups. These features enhance its reactivity and make it suitable for specific applications in asymmetric synthesis and chiral drug development .
特性
分子式 |
C22H29NO3 |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C22H29NO3/c1-16(2)19(23-20(24)26-21(3,4)5)22(25,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-16,19,25H,1-5H3,(H,23,24)/t19-/m0/s1 |
InChIキー |
FCZMSASMHPDGEJ-IBGZPJMESA-N |
異性体SMILES |
CC(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H,1'H-[4,4'-Biimidazole]-5,5'-diol](/img/structure/B12945924.png)
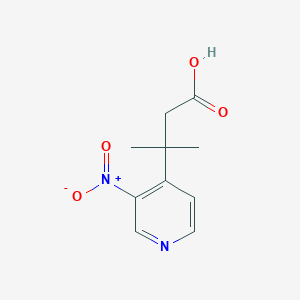
![10-(Trifluoromethyl)-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12945935.png)
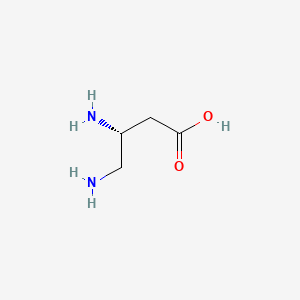
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)
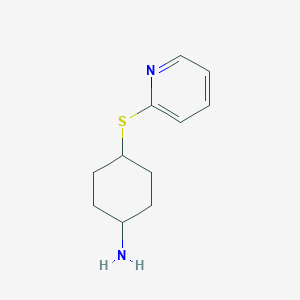
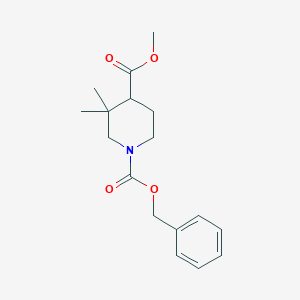
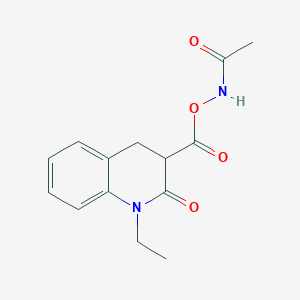
![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
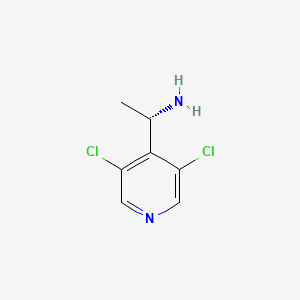
![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
